4-Nitrophenyl phosphate, potassium salt 4-Nitrophenyl phosphate, potassium salt
Brand Name: Vulcanchem
CAS No.: 208651-58-5
VCID: VC8254184
InChI: InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1
SMILES: C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+]
Molecular Formula: C6H5KNO6P
Molecular Weight: 257.18 g/mol

4-Nitrophenyl phosphate, potassium salt

CAS No.: 208651-58-5

Cat. No.: VC8254184

Molecular Formula: C6H5KNO6P

Molecular Weight: 257.18 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl phosphate, potassium salt - 208651-58-5

Specification

CAS No. 208651-58-5
Molecular Formula C6H5KNO6P
Molecular Weight 257.18 g/mol
IUPAC Name potassium;(4-nitrophenyl) hydrogen phosphate
Standard InChI InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1
Standard InChI Key FYMPXUMYQRBYBB-UHFFFAOYSA-M
SMILES C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+]
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+]

Introduction

Chemical Structure and Properties

Molecular Composition

4-Nitrophenyl phosphate, potassium salt consists of a 4-nitrophenyl group attached to a phosphate moiety, with potassium counterions balancing the charge. Its molecular formula is C₆H₅KNO₆P, and it has a molecular weight of 257.18 g/mol . The compound exists as a crystalline powder with pale yellow to yellow coloration and solubility in water (slightly soluble) .

PropertyValueSource
Molecular FormulaC₆H₅KNO₆P
Molecular Weight257.18 g/mol
CAS Number208651-58-5
Water SolubilitySlightly soluble
Storage Temperature-20°C (suggested)

Structural Variants and Salts

The parent acid, 4-nitrophenyl phosphoric acid, can form multiple potassium salts depending on protonation state and hydration:

  • K(HNPP): Monoanion salt with one potassium ion.

  • K₂(NPP): Dianion salt with two potassium ions.

  • Hydrated Forms: K(HNPP)·CH₃OH (methanol hydrate) and K(HNPP)·2H₂O (dihydrate) .

These salts exhibit distinct crystal structures due to hydrogen-bonding networks involving phosphate groups and nitrophenyl moieties .

Biological and Chemical Applications

Enzymatic Assays

4-Nitrophenyl phosphate, potassium salt is a chromogenic substrate for alkaline phosphatase (AP) and acid phosphatase (ACP). Upon hydrolysis, it releases 4-nitrophenolate, a yellow product detectable at 405 nm . Key applications include:

EnzymeReactionApplication
Alkaline PhosphatasepNPP → 4-nitrophenolate + PhosphateELISA, AP activity quantification
Acid PhosphatasepNPP → 4-nitrophenolate + PhosphateToxicological assays (e.g., TOX-3)
Dual-Specificity Phosphatases (e.g., DUSP22)pNPP hydrolysisKinetic studies, inhibitor screening

Alkaline Phosphatase in ELISA

The compound is preferred in ELISA due to its high sensitivity. For example, in diethanolamine buffer (pH 9.8), AP catalyzes pNPP hydrolysis to yield a soluble yellow product, enabling spectrophotometric detection .

Oxidase Activity Detection

It serves as a substrate for peroxidases and catalases, indirectly measuring hydrogen peroxide (H₂O₂) accumulation . This is critical in studying cellular redox processes.

Phosphatase Inhibition Studies

4-Nitrophenyl phosphate acts as a competitive inhibitor for certain phosphatases, including bacterial enzymes . Structural studies (e.g., DUSP22-pNPP complex) reveal interactions between the nitrophenyl group and catalytic residues (e.g., cysteine, arginine) .

Research Findings and Mechanistic Insights

Structural Studies

The crystal structure of DUSP22 complexed with pNPP (at 1.34 Å resolution) highlights:

  • Phosphate Binding: The phosphate group interacts with conserved arginine residues in the phosphate-binding loop.

  • Nitrophenyl Group: Stabilizes via hydrophobic interactions with a surface pocket, directing substrate orientation .

Solid-State Kinetics

Hydrated potassium salts (e.g., K(HNPP)·2H₂O) exhibit distinct hydrogen-bonding networks compared to anhydrous forms . These structural variations influence solubility and enzymatic reactivity.

Cellular Uptake and Hydrolysis

In red blood cells, pNPP uptake is chloride-dependent and hydrolyzed by intracellular phosphatases. Membrane-bound ATPases (e.g., (Na⁺ + K⁺)-ATPase) also hydrolyze pNPP, with rates modulated by ionic strength .

HazardGHS ClassificationPrecautions
Eye IrritationH320 (Causes eye irritation)Wear protective eyewear
Potential CarcinogenH351 (Suspected carcinogen)Avoid prolonged exposure
Decomposition ProductsCO, NOₓ, SOₓUse in well-ventilated areas
SupplierPurityPackagingPrice (Example)
Sigma-Aldrich (N4645)≥98%1 g, 5 g$92.5 (1 g)
Creative BioMart (DYE-142)≥98%25 g, 100 g€87.00 (25 g)

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